Citroxanthin

Overview

Description

Citroxanthin is a natural carotenoid pigment found in various fruits and vegetables. It belongs to the class of xanthophylls, which are oxygenated derivatives of carotenes. This compound is known for its vibrant color and potential health benefits, including antioxidant and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Citroxanthin can be synthesized through several chemical routesThe reaction conditions typically require the presence of oxidizing agents such as potassium permanganate or ozone, and the process is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as fruits and vegetables, using solvents like ethanol or acetone. The extracted pigment is then purified through techniques like high-performance liquid chromatography (HPLC) to obtain a high-purity product suitable for use in food and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Citroxanthin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reactions are typically carried out in an organic solvent at room temperature.

Reduction: Reducing agents such as sodium borohydride are used, and the reactions are conducted under mild conditions to prevent degradation of the pigment.

Major Products Formed

Oxidation: Epoxides and other oxygenated derivatives.

Reduction: Dihydro derivatives.

Substitution: Esters and ethers.

Scientific Research Applications

Bioactivity of Citroxanthin

This compound exhibits several bioactive properties that contribute to its therapeutic potential:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may play a role in chronic disease prevention .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially lowering the risk of inflammation-related diseases .

- Immunomodulatory Effects : Studies suggest that this compound may enhance immune responses, making it a candidate for supporting immune health .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

- Cancer Prevention : Preliminary studies indicate that this compound may possess chemopreventive properties. It has been associated with inhibiting tumor growth in various cancer cell lines, suggesting its potential as an adjunct therapy in oncology .

- Cardiovascular Health : this compound may contribute to cardiovascular health by improving lipid profiles and reducing the risk of atherosclerosis through its antioxidant effects .

- Cognitive Function : Emerging research is exploring the relationship between carotenoids like this compound and cognitive health, particularly their potential role in mitigating age-related cognitive decline .

Technological Innovations

Recent advancements in technology are enhancing the study and application of this compound:

- Nanotechnology : The encapsulation of this compound using nanocarriers is being investigated to improve its bioavailability and targeted delivery in therapeutic applications .

- Food Technology : Innovations in food processing techniques aim to enhance the retention of this compound in food products, thereby increasing its consumption through dietary sources .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Effects | Demonstrated significant free radical scavenging activity. |

| Study B | Cancer Cell Lines | Showed inhibition of growth in breast cancer cells (IC50 = 2.57 µM). |

| Study C | Cardiovascular Health | Improved lipid profiles in animal models after supplementation with this compound-rich diets. |

Mechanism of Action

Citroxanthin exerts its effects primarily through its antioxidant properties. It neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells and tissues. The compound also modulates various signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for inflammatory and cancerous conditions .

Comparison with Similar Compounds

Similar Compounds

β-Carotene: A precursor to vitamin A with similar antioxidant properties.

Lutein: Another xanthophyll with strong antioxidant activity and benefits for eye health.

Zeaxanthin: Similar to lutein, it is known for its role in protecting the eyes from oxidative damage.

Uniqueness of Citroxanthin

This compound is unique due to its specific hydroxyl group, which enhances its polarity and solubility compared to other carotenoids. This structural feature also contributes to its distinct antioxidant and anti-inflammatory properties, making it a valuable compound for various applications .

Properties

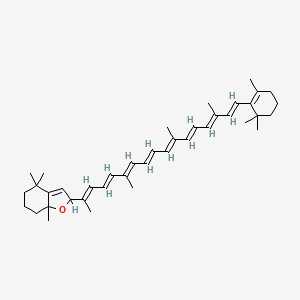

IUPAC Name |

4,4,7a-trimethyl-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-6,11,15-trimethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-2,5,6,7-tetrahydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O/c1-30(19-13-20-32(3)24-25-35-33(4)23-15-26-38(35,6)7)17-11-12-18-31(2)21-14-22-34(5)36-29-37-39(8,9)27-16-28-40(37,10)41-36/h11-14,17-22,24-25,29,36H,15-16,23,26-28H2,1-10H3/b12-11+,19-13+,21-14+,25-24+,30-17+,31-18+,32-20+,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPJSSAOISEBQL-FZKBJVJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CCCC3(O2)C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C2C=C3C(CCCC3(O2)C)(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mutatochrome | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

515-06-0 | |

| Record name | CITROXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0US97U17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mutatochrome | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 °C | |

| Record name | Mutatochrome | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.